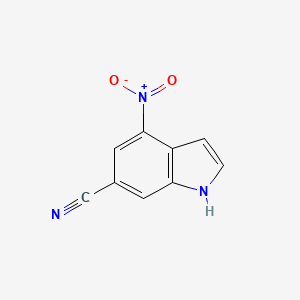

4-nitro-1H-indole-6-carbonitrile

Description

Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

Indole derivatives are of paramount importance in the chemical and biological sciences, a fact underscored by their presence in essential biomolecules and a wide array of therapeutic agents. ijpsr.comnih.gov The amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin all contain the indole motif. nih.gov This natural prevalence has inspired chemists to explore indole-based compounds for drug discovery, leading to the development of medicines with diverse applications. nih.govexlibrisgroup.com

The versatility of the indole scaffold allows it to interact with a multitude of biological targets, resulting in a broad spectrum of pharmacological activities. nih.govnih.gov Researchers have successfully developed indole derivatives as anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant agents. wisdomlib.orgnih.govresearchgate.net For instance, vincristine, an indole alkaloid, is a widely used chemotherapy drug, while reserpine (B192253) is an antihypertensive agent. nih.gov The ability of the indole ring to be readily modified allows for the fine-tuning of its biological activity, making it a continuous focus of research for developing new and more effective therapeutic molecules. nih.govnih.gov

Strategic Importance of Nitro and Carbonitrile Functionalities in Indole Scaffolds

The introduction of specific functional groups onto the indole scaffold is a key strategy in medicinal chemistry to modulate the molecule's electronic properties, reactivity, and biological interactions. The nitro (NO₂) and carbonitrile (CN) groups in 4-nitro-1H-indole-6-carbonitrile are particularly significant.

Nitro Group (NO₂): The nitro group is a powerful electron-withdrawing group. Its presence on the indole ring significantly influences the molecule's chemical reactivity, often making the aromatic system more susceptible to certain chemical transformations. researchgate.netontosight.ai From a synthetic standpoint, the nitro group is highly valuable as it can be reduced to an amino group (-NH₂), providing a chemical handle for further functionalization and the creation of new derivatives. researchgate.netacs.org The position of the nitro group is critical; for example, 6-nitro-1H-indole and its derivatives have been investigated for their unique chemical and biological properties, including potential antimicrobial and anticancer activities. ontosight.ai The strong electron-withdrawing nature of the nitro group can also enhance a compound's interaction with biological targets. acs.org

Carbonitrile Group (CN): The carbonitrile, or cyano, group is another important functional group in drug design. It is a versatile precursor in organic synthesis, capable of being converted into amines, amides, or carboxylic acids. nih.gov As a structural component, the nitrile group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, which can be crucial for binding to biological targets. nih.gov Derivatives of 2-cyanoindoles, for example, have gained considerable attention for their biological importance and as effective precursors for synthesizing more complex, fused heterocyclic systems. nih.govmdpi.com

The combination of both a nitro and a carbonitrile group on the indole scaffold, as seen in this compound, creates a molecule with a highly electron-deficient aromatic system, suggesting unique reactivity and potential for novel biological activity that differs from monosubstituted indoles.

Current Research Gaps and Future Perspectives in this compound Studies

Despite the extensive research into indole chemistry, a significant research gap exists specifically for this compound. While the compound is available from commercial suppliers, indicating its use in chemical synthesis or screening, there is a notable lack of published studies focusing directly on its synthesis, characterization, and biological evaluation. bldpharm.com

The primary research gap is the absence of a dedicated exploration of this compound's potential. Given the known biological activities of various nitroindoles and indole-carbonitriles, it is plausible that this compound could serve as a valuable building block or possess interesting pharmacological properties of its own.

Future research perspectives should therefore focus on:

Synthesis and Characterization: Developing and reporting efficient synthetic routes to this compound and its derivatives. While general methods like the Batcho-Leimgruber synthesis for related nitroindoles exist, specific methodologies for this compound are not well-documented. researchgate.net

Biological Screening: Conducting comprehensive biological evaluations to screen for potential therapeutic activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. The unique electronic nature of the doubly substituted ring makes it a candidate for novel interactions with biological macromolecules.

Medicinal Chemistry Campaigns: Using this compound as a starting scaffold for the synthesis of new chemical libraries. The nitro group can be reduced and the carbonitrile group can be hydrolyzed or reduced to generate a diverse range of derivatives for structure-activity relationship (SAR) studies.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1082041-51-7 | bldpharm.com |

| Molecular Formula | C₉H₅N₃O₂ | bldpharm.com |

| Molecular Weight | 187.16 g/mol | - |

| IUPAC Name | this compound | - |

Note: Molecular weight and IUPAC name are based on the molecular formula and structure.

Table 2: Compounds Mentioned in this Article

| Compound Name | Role/Significance |

|---|---|

| This compound | The primary subject of this article. |

| Tryptophan | An essential amino acid containing an indole ring. |

| Serotonin | A key neurotransmitter containing an indole ring. |

| Auxin (Indole-3-acetic acid) | A plant hormone with an indole structure. |

| Vincristine | An anticancer drug and indole alkaloid. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-5-6-3-8-7(1-2-11-8)9(4-6)12(13)14/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKCCURHRRCLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297810 | |

| Record name | 1H-Indole-6-carbonitrile, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-51-7 | |

| Record name | 1H-Indole-6-carbonitrile, 4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-carbonitrile, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 4 Nitro 1h Indole 6 Carbonitrile

Reactivity Profiles of the Nitro Group in the Indole (B1671886) Context

The nitro group (-NO2) at the C4 position is a powerful modulator of the molecule's reactivity, primarily through its ability to be reduced and its capacity to act as a leaving group in nucleophilic substitution reactions. uni-rostock.demdpi-res.com

One of the most fundamental transformations of the nitro group is its reduction to a primary amine (-NH2). This conversion is crucial as it transforms the electron-withdrawing nature of the nitro group into the electron-donating character of the amino group, profoundly altering the compound's properties. uni-rostock.de Various reducing agents can achieve this transformation, with the choice of reagent allowing for selective reduction.

Common methods for the reduction of aromatic nitro compounds to amines include catalytic hydrogenation and chemical reduction. nih.govnowgonggirlscollege.co.in For instance, the reduction of 4-nitro-1-(triisopropylsilyl)-1H-indole has been successfully accomplished using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the corresponding 4-amino derivative. acs.org Other powerful reducing agents like lithium aluminium hydride (LiAlH4) are also effective for the complete reduction of a nitro group to a primary amine. nowgonggirlscollege.co.in The Béchamp reaction, which uses iron metal in the presence of an acid like hydrochloric acid, is another established method for this conversion. nih.gov The selective reduction of a 4-nitroindole (B16737) derivative to a 4-aminoindole (B1269813) derivative has been demonstrated in the synthesis of (4-amino-1H-indol-6-yl)phosphonates, highlighting the feasibility of this transformation in a substituted indole system. researchgate.net

| Reducing Agent/Method | Product | Reference |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 4-amino-1H-indole-6-carbonitrile | acs.org |

| Lithium Aluminium Hydride (LiAlH₄) | 4-amino-1H-indole-6-carbonitrile | nowgonggirlscollege.co.in |

| Iron (Fe) in Acid (e.g., HCl) | 4-amino-1H-indole-6-carbonitrile | nih.gov |

Beyond reduction, the nitro group significantly influences the reactivity of the aromatic ring. Due to its strong electron-withdrawing effect, the nitro group can act as a nucleofuge, or leaving group, in nucleophilic aromatic substitution (SNAr) reactions. uni-rostock.denumberanalytics.com This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of the nitro group. mdpi-res.com The presence of multiple electron-withdrawing groups, such as the additional carbonitrile group in 4-nitro-1H-indole-6-carbonitrile, further activates the ring for such substitutions. nih.govnih.gov While direct electrophilic reactions on the nitro group itself are uncommon, its electronic influence is paramount in dictating the outcomes of substitutions on the indole nucleus.

Reactivity Profiles of the Carbonitrile Group

The carbonitrile (-C≡N) group at the C6 position is a versatile functional group with a characteristic electrophilic carbon atom, making it susceptible to nucleophilic attack. openstax.org

The hydrolysis of nitriles is a well-established reaction that proceeds in stages under either acidic or basic conditions. wikipedia.org Initially, the nitrile is converted to a carboxamide intermediate (RC(O)NH2), which can then be further hydrolyzed to a carboxylic acid (RC(O)OH). openstax.orgwikipedia.org For instance, the hydrolysis of the related compound 6-nitro-3-indoleacetonitrile to its corresponding carboxylic acid has been achieved using concentrated hydrochloric acid. researchgate.net

The electrophilic carbon of the nitrile is also reactive towards other nucleophiles. wikipedia.org Organometallic reagents, such as Grignard reagents (RMgX), can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. openstax.org Another notable reaction is the Pinner reaction, where nitriles react with alcohols in the presence of an acid catalyst to form imino esters. wikipedia.org

The carbonitrile group serves as a valuable precursor for other important functional groups. Complete reduction of the nitrile, typically using a strong reducing agent like lithium aluminum hydride (LiAlH4), yields a primary amine (R-CH2NH2). openstax.org This reaction proceeds via the nucleophilic addition of two hydride ions to the carbon-nitrogen triple bond. openstax.org As mentioned previously, reaction with Grignard reagents provides a synthetic route to ketones. openstax.orgwikipedia.org These transformations highlight the utility of the nitrile group as a synthetic handle for introducing new functionalities into the molecule.

| Reagent/Condition | Intermediate Product | Final Functional Group | Reference |

|---|---|---|---|

| H₃O⁺ or OH⁻, H₂O, heat | Carboxamide | Carboxylic Acid | openstax.orgwikipedia.org |

| 1. Grignard Reagent (R'MgX) 2. H₃O⁺ | Imine | Ketone | openstax.orgwikipedia.org |

| 1. LiAlH₄ 2. H₂O | Dianion | Primary Amine | openstax.org |

| R'OH, HCl | - | Imino ester (Pinner Reaction) | wikipedia.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Nucleus

The substitution pattern on the indole ring is a delicate balance between the inherent reactivity of the heterocyclic system and the powerful electronic effects of the substituents.

Electrophilic Aromatic Substitution (EAS): The indole ring is generally an electron-rich system and highly reactive towards electrophiles, with substitution typically favored at the C3 position. nih.gov However, in this compound, the presence of two strong electron-withdrawing groups, the nitro and cyano groups, significantly deactivates the aromatic ring towards electrophilic attack. lkouniv.ac.in These groups reduce the electron density of the indole nucleus, making the initial attack by an electrophile, which is the rate-determining step, much slower. lkouniv.ac.inmasterorganicchemistry.com While EAS is not impossible, it would require harsh reaction conditions, and the substitution pattern would be directed by the combined influence of the deactivating groups and the indole nitrogen.

Nucleophilic Aromatic Substitution (NAS/SNAr): Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution. numberanalytics.comnih.gov The nitro and cyano groups stabilize the negative charge of the Meisenheimer complex, the key intermediate formed during the reaction, thereby facilitating the substitution. numberanalytics.com Research on the analogous compound 1-methoxy-6-nitroindole-3-carbaldehyde has shown that it is an excellent substrate for nucleophilic substitution, reacting regioselectively at the C2 position with a variety of nitrogen, sulfur, and carbon-centered nucleophiles. nii.ac.jp This suggests that this compound would likely exhibit similar reactivity, with nucleophilic attack being a favored reaction pathway for further functionalization of the indole core.

| Reaction Type | Reactivity of this compound | Directing Effects/Favored Positions | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivated | Reaction is disfavored. If forced, substitution would be complex. | lkouniv.ac.in |

| Nucleophilic Aromatic Substitution (NAS/SNAr) | Strongly Activated | Attack is favored, potentially at positions ortho/para to the nitro group (e.g., C2, C5, C7). | nih.govnii.ac.jp |

Metal-Catalyzed Reactions and C-H Functionalization of the Indole Core

The indole scaffold is a prominent structural motif in a vast array of natural products and pharmaceutical agents, making the development of methods for its selective functionalization a significant focus in synthetic organic chemistry. bohrium.comnih.govmdpi.com Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct introduction of new bonds at various positions of the indole core. bohrium.commdpi.com While significant progress has been made, the selective functionalization of specific C-H bonds, particularly on the benzene (B151609) portion of the indole, remains a considerable challenge due to the inherent reactivity of the C2 and C3 positions. nih.govnih.gov

The reactivity of this compound in metal-catalyzed reactions is dictated by the electronic properties of the indole nucleus, which is significantly influenced by the strongly electron-withdrawing nitro and carbonitrile groups at the C4 and C6 positions, respectively. These substituents deactivate the benzene ring, making C-H functionalization on this part of the molecule particularly challenging compared to the more electron-rich pyrrole (B145914) ring.

Rhodium and palladium catalysts have been extensively used for the C-H functionalization of indoles. bohrium.comnih.gov Rhodium(III)-catalyzed reactions, for instance, have been developed for the C2 and C4-alkylation of indoles. bohrium.commdpi.com The C2-alkylation of N-substituted indoles with diazo compounds can proceed efficiently in the presence of a Rh(III) catalyst, yielding the desired products in good to excellent yields under mild conditions. mdpi.com For C4-alkylation, directing groups are often necessary to achieve regioselectivity. bohrium.com

Palladium-catalyzed reactions are also pivotal in indole chemistry, enabling various transformations such as arylation, olefination, and carbonylation. nih.govclockss.orgacs.org The synthesis of substituted indoles can be achieved through palladium-catalyzed cross-coupling reactions of halo-indoles with various partners like boronic acids (Suzuki coupling) and terminal acetylenes (Sonogashira coupling). nih.gov Direct C-H arylation of indoles, while typically favoring the C2 and C3 positions, can be directed to other positions with appropriate strategies.

The C-H functionalization of the indole benzene core (C4, C5, C6, and C7) is less common but has been achieved through innovative strategies, often involving the installation of a directing group on the indole nitrogen. nih.gov For example, a phosphine-containing directing group has been utilized to achieve rhodium-catalyzed C7 arylation of indoles with high regioselectivity. nih.gov The rationale behind this selectivity is the formation of a stable five-membered rhodacycle intermediate. nih.gov Similarly, the installation of a pivaloyl group at the C3 position has been shown to direct arylation to the C5 and C4 positions. nih.gov

In the case of this compound, any potential metal-catalyzed C-H functionalization would need to overcome the electronic deactivation of the benzene ring. The inherent reactivity of the C2 and C3 positions of the pyrrole ring might still dominate. However, the development of specific directing group strategies could potentially enable functionalization at the C5 or C7 positions.

Table 1: Examples of Metal-Catalyzed C-H Functionalization of the Indole Core

| Catalyst/Metal | Reaction Type | Position(s) Functionalized | Substrate Scope | Reference |

| Rh(III) | Alkylation with diazo compounds | C2 | N-pyrimidyl indoles | mdpi.com |

| Rh(III) | Annulation with internal alkynes | C2, C4 | 3-(1H-indol-3-yl)-3-oxopropanenitriles | bohrium.com |

| Rh(I) | Arylation with (hetero)aryl bromides | C7 | N-PR₂ indoles (R = tBu, cHex) | nih.gov |

| Rh(II) | Alkylation with diazo compounds | C6 | 2-substituted NH indoles | snnu.edu.cn |

| Pd(II) | Arylation with diaryliodonium salts | C2 | N-acetylindoles | nih.gov |

| Pd(0) | Suzuki and Sonogashira couplings | C3 | 3-Iodoindoles | nih.gov |

| Pd(OAc)₂ | Carbonylation | C4 | N-tosyl-4-oxo-tetrahydroindole enol triflate | clockss.org |

Chemo- and Regioselectivity in Complex Reaction Systems

Chemo- and regioselectivity are paramount challenges in the synthesis and functionalization of complex molecules like this compound. The indole nucleus possesses multiple reactive sites: the N-H proton, the electron-rich C3 position, the slightly less nucleophilic C2 position, and the C-H bonds on the benzene ring (C4, C5, C6, C7). The presence of two strong electron-withdrawing groups in this compound further complicates its reactivity profile, creating a unique electronic landscape that can be exploited to achieve selectivity.

The inherent electronic properties of the indole ring typically direct electrophilic attack to the C3 position. However, in metal-catalyzed C-H functionalization reactions, the regioselectivity is often governed by the catalyst, the directing group, and the reaction conditions. bohrium.comnih.govnih.gov For instance, while many palladium-catalyzed arylations favor the C2 or C3 position, the use of a removable N-P(O)tBu₂ directing group can steer the reaction towards C7 or C6 with palladium and copper catalysts, respectively. nih.gov

The concept of regioselectivity is well-illustrated in the Rh(II)-catalyzed C-H alkylation of NH-protic indoles with diazo compounds. snnu.edu.cn In this system, 2-substituted indoles predominantly undergo alkylation at the C6 position, a selectivity attributed to a hydrogen-bonding directing effect from the N-H proton. snnu.edu.cn This demonstrates how non-covalent interactions can be harnessed to control the site of reaction, overriding the intrinsic reactivity of other positions.

For this compound, the nitro group at C4 and the carbonitrile at C6 significantly reduce the electron density of the benzene ring, making it less susceptible to electrophilic attack. This deactivation could potentially enhance the relative reactivity of the C-H bonds on the pyrrole ring (C2, C3, and C7 if the nitrogen is unsubstituted).

In a complex reaction system, chemoselectivity involves discriminating between different functional groups. The nitro and carbonitrile groups on this compound are themselves reactive. For example, the nitro group can be reduced to an amine, and the carbonitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. A key challenge in designing synthetic transformations for this molecule is to achieve functionalization of a C-H bond without affecting the nitro or carbonitrile moieties. The choice of catalyst and reaction conditions is therefore critical. For instance, certain palladium catalysts are known to be tolerant of nitro groups in cross-coupling reactions. nih.gov

The synthesis of (4-nitro-1H-indol-6-yl)phosphonates provides insight into the regioselective synthesis of 4,6-disubstituted indoles. researchgate.net The Batcho-Leimgruber indole synthesis, a method that constructs the indole ring, allows for the pre-defined placement of substituents, thereby circumventing the regioselectivity issues associated with the functionalization of a pre-formed indole ring. researchgate.net This highlights that a synthetic strategy starting from appropriately substituted precursors can be a powerful tool to achieve the desired substitution pattern when direct functionalization is challenging.

Table 2: Factors Influencing Chemo- and Regioselectivity in Indole Functionalization

| Factor | Influence on Selectivity | Example | Reference |

| Directing Group | Can override intrinsic reactivity to direct functionalization to specific C-H bonds (e.g., C7, C4). | N-PR₂ group for C7 arylation. | nih.govnih.gov |

| Catalyst | The choice of metal and its ligand sphere can determine the site of reaction. | Pd vs. Cu with N-P(O)tBu₂ group for C7 vs. C6 arylation. | nih.gov |

| Substituent Effects | Electronic nature of existing substituents modifies the reactivity of different positions. | Electron-withdrawing groups deactivate the benzene ring. | researchgate.net |

| Reaction Conditions | Temperature, solvent, and additives can influence the outcome of the reaction. | Use of a base can alter the coordination of the catalyst. | nih.gov |

| Synthetic Strategy | Ring-forming reactions can provide absolute regiocontrol. | Batcho-Leimgruber synthesis for 4,6-disubstituted indoles. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Nitro 1h Indole 6 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution.

¹H-NMR and ¹³C-NMR for Molecular Architecture

A detailed analysis of the ¹H-NMR spectrum of 4-nitro-1H-indole-6-carbonitrile would be expected to reveal the chemical shifts, coupling constants, and multiplicities of each proton in the molecule. This information is crucial for confirming the substitution pattern on the indole (B1671886) ring. Similarly, the ¹³C-NMR spectrum would provide the chemical shifts of each unique carbon atom, including the quaternary carbons of the nitrile and nitro-substituted positions, which are key to confirming the molecular framework.

Two-Dimensional NMR Techniques for Connectivity and Conformation

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable for unambiguously assigning the proton and carbon signals and for establishing the connectivity between different parts of the molecule. These techniques would definitively confirm the placement of the nitro and carbonitrile groups on the indole scaffold.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the indole ring, the C≡N stretch of the nitrile group, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. The precise frequencies of these bands would offer insights into the electronic environment of these functional groups.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would provide complementary vibrational information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and can be useful for characterizing the vibrations of the aromatic indole core and the carbon-carbon bonds within the ring system.

Electronic Spectroscopy

Electronic spectroscopy, typically UV-Vis spectroscopy, is used to study the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound would show characteristic absorption maxima (λmax) corresponding to the π → π* and n → π* transitions of the conjugated indole system, further influenced by the electron-withdrawing nitro and carbonitrile substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No specific experimental UV-Vis absorption data for this compound has been found in the public domain. However, analysis of closely related compounds can offer insight into the expected electronic transitions. For instance, studies on (4-nitro-1H-indol-6-yl)phosphonic acid derivatives, which share the 4-nitroindole (B16737) chromophore, show two distinct absorption maxima. These occur in the ranges of λ = 337–339 nm and λ = 440–443 nm. researchgate.net These absorptions are likely attributable to π→π* transitions within the conjugated system of the indole ring, significantly influenced by the electron-withdrawing effects of the nitro group. It is plausible that this compound would exhibit a similar absorption profile, though the precise maxima may be shifted due to the electronic influence of the nitrile group at the 6-position.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

A detailed mass spectrum and fragmentation pattern for this compound is not publicly available. The molecular weight of the compound is 187.15 g/mol . In mass spectrometry, particularly with techniques like electron ionization (EI), the fragmentation of related nitroindole compounds provides a general guide to its expected behavior.

Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). For the indole core, a characteristic fragmentation is the loss of hydrogen cyanide (HCN). Therefore, one could hypothesize a fragmentation pattern for this compound that includes:

A molecular ion peak (M⁺) at m/z 187.

A fragment corresponding to the loss of the nitro group [M - NO₂]⁺ at m/z 141.

A fragment from the subsequent loss of HCN from the indole ring [M - NO₂ - HCN]⁺ at m/z 114.

A fragment showing the loss of an oxygen atom [M - O]⁺ at m/z 171, followed by the loss of the NO group [M - NO]⁺ at m/z 157.

Without empirical data, this proposed fragmentation remains speculative.

Table 1: Hypothesized Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Identity |

| 187 | [M]⁺ |

| 171 | [M - O]⁺ |

| 157 | [M - NO]⁺ |

| 141 | [M - NO₂]⁺ |

| 114 | [M - NO₂ - HCN]⁺ |

X-ray Diffraction Analysis for Solid-State Structure Determination

There is no published X-ray diffraction data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories. Consequently, critical information regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, and intermolecular interactions, remains undetermined.

Computational and Theoretical Investigations of 4 Nitro 1h Indole 6 Carbonitrile

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the optimized molecular geometry of molecules. By calculating the electron density, DFT can determine the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state of the molecule. For nitro-indole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like cc-pVTZ, are employed to model the molecular structure with high accuracy. nih.gov

These calculations provide precise bond lengths, bond angles, and dihedral angles. While specific optimized geometry data for 4-nitro-1H-indole-6-carbonitrile is not extensively published, DFT remains the standard theoretical method for obtaining such information, which is foundational for all other computational analyses. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. tci-thaijo.org For related nitro-aromatic compounds, the HOMO-LUMO gap analysis reveals that charge transfer occurs within the molecule. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other chemical species. The MEP map identifies regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In studies of similar molecules like 4-nitro-indole-3-carboxaldehyde, the MEP surface is used to identify the reactive sites of the molecule. nih.gov

Table 1: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color Region | Potential | Interpretation |

| Red | Most Negative | Site for electrophilic attack; rich in electrons. |

| Yellow/Green | Intermediate | Relatively neutral regions. |

| Blue | Most Positive | Site for nucleophilic attack; electron-deficient. |

In studies of related compounds like 4-nitro-indole-3-carboxaldehyde and 4-nitroindole (B16737), NBO analysis has been used to investigate the charge delocalization and stability arising from the various substituents on the indole (B1671886) ring. nih.govresearchgate.net This analysis helps to explain the electronic effects of the nitro and cyano groups on the indole system.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations can reveal the conformational landscape of a molecule, showing how it flexes, rotates, and changes shape in different environments. researchgate.net By simulating the molecule's behavior in a solvent (like water), MD can predict stable conformations and the pathways of transition between them. nih.gov

Elucidation of Theoretical Reactivity Descriptors

Theoretical reactivity descriptors are chemical concepts derived from quantum chemical calculations that help predict the reactivity of different sites within a molecule. These include global descriptors like chemical hardness and softness, and local descriptors like Fukui functions.

The Fukui function (f(r)) is used to identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. For instance, analysis of related nitroindoles using dual Fukui descriptors has clearly identified which atoms are more favorable for nucleophilic attack and which are more prone to electrophilic attack based on the distribution of electron density in the frontier orbitals. researchgate.net This level of detailed analysis allows for a nuanced understanding of the chemical behavior of this compound.

Biological Activity and Mechanistic Studies of 4 Nitro 1h Indole 6 Carbonitrile Derivatives

Structure-Activity Relationship (SAR) Studies in Indole-Nitro-Carbonitrile Series

The biological activity of indole (B1671886) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. For compounds in the indole-nitro-carbonitrile series, the placement of the nitro and carbonitrile groups is a critical determinant of their pharmacological profiles.

Influence of Positional Isomerism on Biological Activity

The location of the nitro group on the indole ring is a crucial factor in defining the biological effects of nitroindole derivatives. A study on the mutagenic activity of various nitroindoles in Salmonella typhimurium demonstrated clear structure-activity relationships based on the nitro group's position. nih.gov The findings indicated that substitution at positions C5 and C6 generally resulted in measurable mutagenic activity. In contrast, placing the nitro group at either position C4 or C7 led to compounds that were only weakly mutagenic or nonmutagenic. nih.gov

This suggests that the biological activity of 4-nitro-1H-indole-6-carbonitrile is significantly shaped by the specific 4-nitro, 6-carbonitrile substitution pattern, which may differ substantially from other isomers such as 5-nitro-1H-indole-2-carbonitrile or 7-nitro-1H-indole-2-carboxylic acid. nih.gov Similarly, studies on bis-indole compounds developed as HIV-1 fusion inhibitors showed that the linkage points between the indole rings (e.g., 5–5′, 5–6′, or 6–6′) dramatically affected anti-viral activity, reinforcing the principle that positional isomerism is key to biological function. nih.gov

Table 1: Influence of Nitro Group Position on Mutagenic Activity of Nitroindoles

| Nitro Group Position | Observed Mutagenic Activity in S. typhimurium |

| C2 | Measurable Activity |

| C4 | Weakly or Nonmutagenic nih.gov |

| C5 | Measurable Activity nih.gov |

| C6 | Measurable Activity nih.gov |

| C7 | Weakly or Nonmutagenic nih.gov |

| Source: Based on findings from Vance, W. A., et al., 1986. nih.gov |

Contribution of Nitro and Carbonitrile Groups to Pharmacological Profiles

The nitro group is a strong electron-withdrawing group that significantly influences the electronic distribution within the indole ring. nih.gov This electronic character is often essential for biological activity. For instance, in a series of nitrophenyl-triazole derivatives, the nitro group was found to be crucial for their antitrypanosomal effects; its removal or chemical reduction resulted in a complete loss of activity. acs.org In other contexts, the nitro group can be metabolically reduced to form reactive intermediates that exert therapeutic or cytotoxic effects. d-nb.info

The carbonitrile group (-C≡N) also plays a multifaceted role. It is a metabolically robust and polar functional group. In drug design, the nitrile often serves as a bioisostere for a ketone or aldehyde carbonyl group, acting as a hydrogen bond acceptor in interactions with biological targets. This has been observed in non-steroidal aromatase inhibitors where a para-substituted nitrile group is essential for activity. The nitrile's strong inductive properties can also polarize the aromatic system, potentially enhancing π–π stacking interactions with protein residues. Furthermore, indole-2-carbonitriles are recognized as important pharmacophores and versatile precursors for synthesizing a wide range of biologically active molecules. nih.gov

Molecular Docking and Protein-Ligand Interaction Analyses

While specific molecular docking studies for this compound are not widely published, analyses of closely related nitro-indole and nitrile-containing heterocyclic compounds provide a framework for predicting its potential biological targets and binding interactions.

Identification of Putative Biological Targets and Binding Modes

Molecular docking simulations on related compounds suggest that derivatives of this compound could interact with a variety of protein targets.

Enzyme Inhibition: Studies on 7-nitro-1H-indole-2-carboxylic acid derivatives identified them as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase) , a target for diabetes. Docking predictions using the CDOCKER algorithm helped to visualize their binding mode within the allosteric site. nih.gov Similarly, β-nitrostyrene derivatives have been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) , where the nitrovinyl group acts as a phosphotyrosine mimetic that interacts with Cys215 in the active site. mdpi.com

Anticancer Targets: Certain 5-nitroindole (B16589) derivatives have been identified as binders of the c-Myc G-quadruplex (G4) DNA , suggesting a role in downregulating the c-Myc oncogene. d-nb.info Other indole derivatives are known to interfere with the mitotic spindle by binding to the colchicine (B1669291) site of tubulin.

Antimicrobial Targets: Docking studies of thiazolo-pyridine dicarbonitrile derivatives against α-amylase have identified potential anti-diabetic agents. nih.gov

These examples suggest that the this compound scaffold has the potential to bind to various enzymes and regulatory proteins, driven by the specific electronic and steric properties of its functional groups.

Energetic Analysis of Intermolecular Interactions

The strength of the interaction between a ligand and its protein target is quantified by its binding energy, with more negative values indicating a stronger, more stable interaction. Docking studies on analogous compounds provide insight into the potential binding affinities for this class of molecules.

For example, a study on β-nitrostyrene derivatives targeting PTP1B reported a binding energy of -8.34 kcal/mol and an inhibition constant (Ki) of 772.7 nM for one of its lead compounds. mdpi.com Another docking analysis of a thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative against α-amylase showed a docking score of -7.43 kcal/mol . nih.gov These interactions are typically stabilized by a network of hydrogen bonds and hydrophobic contacts. In the case of the PTP1B inhibitor, hydrogen bonds were formed with key residues such as Ser216, Ala217, Gly220, and Arg221. mdpi.com

Table 2: Examples of Molecular Docking and Energetic Analysis of Related Compounds

| Compound Class | Protein Target | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues |

| β-Nitrostyrene Derivative | PTP1B | -8.34 | Ser216, Ala217, Gly220, Arg221 mdpi.com |

| Thiazolo-pyridine Dicarbonitrile | α-Amylase | -7.43 | Trp58, Tyr62, Gln63, His101, etc. nih.gov |

| 7-Nitro-indole-2-carboxylic Acid | FBPase | Not specified (predicted via CDOCKER) | Allosteric site binding nih.gov |

Mechanistic Insights into Cellular and Biochemical Pathways

The functional groups of this compound suggest several potential mechanisms through which its derivatives could exert biological effects at the cellular level.

Studies on pyrrolidine-substituted 5-nitroindole derivatives have provided significant mechanistic insights. These compounds were shown to act as c-Myc G-quadruplex binders, leading to the downregulation of c-Myc transcription and translation. d-nb.info This disruption of a key oncogenic pathway resulted in cell-cycle arrest in the G1 phase and an increase in intracellular reactive oxygen species (ROS), ultimately inducing antiproliferative effects in cancer cells. d-nb.info

Another potential mechanism for nitro-containing indole derivatives involves the inhibition of critical signaling enzymes. The inhibition of protein tyrosine phosphatases like PTP1B by related nitrostyrenes demonstrates how such compounds can modulate cellular signaling pathways that control cell growth, differentiation, and communication. mdpi.com Furthermore, some indole compounds are known to interfere with the formation of the mitotic spindle, a mechanism that directly halts cell division. researchgate.net The specific cellular and biochemical pathways affected by this compound itself remain an area for further investigation but are likely to involve the modulation of key signaling proteins or nucleic acid structures.

Enzyme Inhibition Mechanisms (e.g., Fructose-1,6-bisphosphatase, Myeloperoxidase, Glycosidases)

Derivatives of the indole nucleus have been extensively studied as inhibitors of various enzymes implicated in a range of diseases.

Fructose-1,6-bisphosphatase (FBPase) Inhibition:

Fructose-1,6-bisphosphatase is a critical regulatory enzyme in the gluconeogenesis pathway, making it an attractive target for the development of anti-diabetic agents. doi.orgnih.gov Several studies have focused on designing indole derivatives as allosteric inhibitors of FBPase. doi.orgresearchgate.netnih.gov These inhibitors typically bind to the allosteric site of the enzyme, which is distinct from the active site where the substrate binds. This binding induces a conformational change in the enzyme, leading to a decrease in its catalytic activity.

For instance, a series of novel 3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated as FBPase inhibitors. doi.org The most potent compound in this series demonstrated an IC50 value of 0.10 μM. doi.org Structure-activity relationship (SAR) studies revealed that substitutions at the 4- and 5-positions of the indole scaffold significantly influence the inhibitory activity. doi.org Molecular docking studies using the CDOCKER algorithm predicted that these compounds bind to the AMP binding site of FBPase. doi.org

Another study identified novel FBPase inhibitors with an N-acylsulfonamide moiety at the 3-position of the indole-2-carboxylic acid scaffold, achieving IC50 values in the submicromolar range. nih.gov X-ray crystallography of the enzyme-inhibitor complexes provided detailed insights into the binding interactions, revealing that these inhibitors occupy the allosteric site. nih.gov The binding of these indole derivatives can be synergistic with the natural allosteric inhibitor AMP. nih.gov

Table 1: FBPase Inhibitory Activity of Selected Indole Derivatives

| Compound | Modification | IC50 (μM) |

|---|---|---|

| 14c | Isobutyl substitution at R5 of a 3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid scaffold | 0.10 doi.org |

| 22f | N-acylsulfonamide moiety on the 3-position of the indole-2-carboxylic acid scaffold | Submicromolar nih.gov |

| 22g | N-acylsulfonamide moiety on the 3-position of the indole-2-carboxylic acid scaffold | Submicromolar nih.gov |

| MDL-29951 | Reference compound | >20-fold less potent than 14c doi.orgresearchgate.net |

| Compound 5d | Reference compound | >50-fold less potent than 14c doi.org |

This table is interactive. Click on the headers to sort the data.

Myeloperoxidase (MPO) and Glycosidase Inhibition:

While specific studies on the inhibition of myeloperoxidase and glycosidases by this compound derivatives are not extensively detailed in the provided context, the broader class of indole derivatives has shown activity against these enzymes. For instance, some indole derivatives have been investigated as inhibitors of monoamine oxidase (MAO), a related oxidoreductase. nih.gov 3-chloro-1H-indole-5,6-dicarbonitrile derivatives, for example, have demonstrated potent, reversible, and competitive inhibition of both MAO-A and MAO-B. nih.gov

Receptor Modulation and Allosteric Effects

Indole derivatives can also exert their biological effects by modulating the function of various receptors, often through allosteric mechanisms. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand, thereby altering the receptor's affinity for the endogenous ligand or its signaling efficacy.

A study on fused indole ring systems demonstrated that stereoisomers of a pentacyclic indole structure can act as allosteric modulators of M1-M4 muscarinic receptors. nih.gov These compounds were shown to inhibit the dissociation of the radioligand ³H-N-methylscopolamine (³H-NMS) from the receptors, consistent with the ternary complex allosteric model. nih.gov The nature of the allosteric modulation (positive, negative, or neutral cooperativity) was found to be dependent on the specific stereoisomer and the muscarinic receptor subtype. nih.gov For example, one stereoisomer displayed positive cooperativity with acetylcholine (B1216132) (ACh) at M2 receptors, a rare and significant finding. nih.gov

Mechanisms of Antimicrobial and Antiproliferative Action

Antimicrobial Mechanisms:

The indole core is a key pharmacophore in the development of new antimicrobial agents. nih.gov Indole derivatives have shown activity against a broad spectrum of pathogens, including bacteria and fungi. nih.govnih.gov The mechanisms of action are often multifactorial.

One key mechanism involves the disruption of the bacterial cell membrane. For instance, certain indolyl derivatives containing amino-guanidinium moieties have been shown to induce depolarization of the bacterial membrane and disrupt its integrity. nih.gov Another important target is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. nih.gov Molecular docking studies have revealed that the aminoguanidine (B1677879) moiety and the indole structure can play a crucial role in binding to the active site of bacterial DHFR. nih.gov

Furthermore, some indole derivatives can inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell and are a major cause of multidrug resistance. nih.gov For example, 5-nitro-2-phenylindole has been identified as an inhibitor of the NorA efflux pump in Staphylococcus aureus. nih.gov

Antiproliferative Mechanisms:

Derivatives of indole have also been investigated for their potential as anticancer agents. nih.gov Annulated indole compounds, for example, have been shown to disrupt mitosis and block cytokinesis in human tumor cells. nih.gov The proposed mechanism involves the dual inhibition of both tubulin and actin polymerization. nih.gov By interfering with microtubule assembly, these compounds can arrest the cell cycle in the mitotic phase. Their effect on actin polymerization leads to a failure of cytokinesis, the final stage of cell division, resulting in the formation of multinucleated cells, genomic instability, and ultimately, apoptosis (programmed cell death). nih.gov

Antiviral Properties and Associated Mechanisms

The antiviral activity of indole derivatives has been explored against various viruses. While specific data on this compound derivatives is limited in the provided context, the general mechanisms for related compounds often involve the inhibition of key viral enzymes or processes. For instance, in the context of antitrypanosomal agents, which share some mechanistic parallels with antiviral drug development, 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives have been synthesized and evaluated. acs.org One of the potential targets for such compounds is the parasite's trans-sialidase, an enzyme crucial for its survival and infectivity. acs.org

In Vitro and In Silico Toxicity Assessment Methodologies

The development of any new therapeutic agent requires a thorough evaluation of its potential toxicity. A combination of in vitro and in silico methods is often employed in the early stages of drug discovery to predict and assess the toxicological profile of new compounds. nih.gov

In Vitro Toxicity Assessment:

Cytotoxicity Assays: These assays are used to determine the toxicity of a compound to cells. A common method involves using normal cell lines, such as mouse embryonic fibroblasts (NIH/3T3), to assess the general cytotoxicity of the compounds. nih.gov The concentration at which a compound reduces cell viability by 50% (IC50) is a key parameter.

Hemolysis Assays: To assess the biocompatibility of compounds, particularly for intravenous applications, hemolysis assays are performed. nih.gov These assays measure the extent to which a compound damages red blood cells. Low hemolytic activity is a desirable characteristic. nih.gov

In Silico Toxicity Assessment:

Pharmacokinetic (ADME) Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions help to assess the compound's potential bioavailability and clearance from the body.

Toxicity Prediction: Various in silico models can predict potential toxicities, such as carcinogenicity, mutagenicity, and organ-specific toxicities. These models are often based on the chemical structure of the compound and its similarity to known toxicants. nih.gov

Molecular Docking: While primarily used for predicting binding affinity to therapeutic targets, molecular docking can also be used to predict potential off-target effects by docking the compound into the binding sites of known toxicity-related proteins. nih.gov

By integrating these in vitro and in silico methodologies, researchers can gain early insights into the potential toxicity of this compound derivatives and guide the selection of candidates with the most favorable safety profiles for further development.

Advanced Applications and Future Research Directions for 4 Nitro 1h Indole 6 Carbonitrile

Emerging Applications in Medicinal Chemistry and Drug Discovery

The indole (B1671886) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals with a wide array of therapeutic uses, including anticancer, anti-inflammatory, and antiviral applications. openmedicinalchemistryjournal.comnih.govmdpi.com The specific substitutions on the indole ring, such as the nitro and cyano groups in 4-nitro-1H-indole-6-carbonitrile, are critical for modulating biological activity. nih.gov

While specific therapeutic agents based on this compound have not yet been fully developed, the functional groups of the molecule suggest significant potential. The nitroindole framework is a key component in many biologically active compounds. For instance, research into nitro-substituted indole analogues of melatonin (B1676174) has revealed that the position of the nitro group is crucial for receptor binding affinity and selectivity. nih.gov Specifically, 4-nitroindole (B16737) derivatives have demonstrated very high, nanomolar affinity and selectivity for MT₃ binding sites, suggesting a potential role in neurological research. nih.govacs.org In other contexts, such as antitrypanosomal agents, the presence and position of a nitro group on an aromatic scaffold have been found to be essential for biological activity.

Furthermore, substituted 5-nitroindoles have been synthesized and evaluated as binders for the c-Myc promoter G-quadruplex, a non-canonical DNA structure implicated in cancer gene regulation. nih.gov These compounds were found to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells, highlighting a potential pathway for anticancer drug development. nih.gov

The carbonitrile (nitrile) moiety is also a well-established pharmacophore found in over 30 prescribed medications. nih.gov It is generally robust and not readily metabolized, a desirable property in drug design. nih.gov Studies on related indole-pyridine carbonitriles have shown their potential as inhibitors of α-glucosidase and α-amylase, making them promising candidates for managing diabetes mellitus. tandfonline.com The combination of the biologically active nitroindole core with the proven nitrile pharmacophore makes this compound a compelling scaffold for future drug discovery efforts across various diseases.

Unexplored Reactivity and Biosynthetic Pathways

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of both the nitro and nitrile groups significantly influences the reactivity of the indole ring system.

The indole core is typically electron-rich and prone to electrophilic substitution, primarily at the C3 position. bhu.ac.in However, the presence of the powerful electron-withdrawing nitro group at the C4 position deactivates the ring towards electrophilic attack. Conversely, this deactivation renders the aromatic system more susceptible to nucleophilic attack, a reactivity pattern less common for unsubstituted indoles. The presence of a nitro group can make the indole scaffold a suitable substrate for dearomatization reactions, which are powerful transformations for creating complex, three-dimensional molecules from flat aromatic precursors. rsc.orgresearchgate.net For instance, 3-nitroindoles have been shown to react with various electron-rich species and dienes in cycloaddition reactions. rsc.org Similar reactivity could be explored for this compound, potentially leading to novel polycyclic structures.

Further unexplored reactivity includes the selective reduction of the nitro group. This transformation would yield 4-amino-1H-indole-6-carbonitrile, a compound with a significantly different electronic profile and potential as a building block for diverse new materials and biologically active agents. The nitrile group also presents opportunities for chemical modification, such as hydrolysis to the corresponding carboxylic acid or reduction to a primary amine, further expanding the synthetic utility of this scaffold.

Regarding its origin, this compound is a synthetic compound. There are no known natural biosynthetic pathways for its production. While some microorganisms are capable of producing simple nitro compounds, such as β-nitropropionic acid, through the oxidation of amino groups, the enzymatic machinery required to assemble a complex, substituted indole like this compound has not been identified in nature. nih.gov The biosynthesis of high-energy nitramine compounds like N-nitroglycine is an area of active research, but this is distinct from the aromatic nitration required for the subject compound. serdp-estcp.mil Therefore, its existence is currently confined to the realm of synthetic chemistry.

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of this compound can benefit significantly from the application of green chemistry principles, focusing on reducing hazardous waste, improving energy efficiency, and utilizing renewable resources.

Traditional nitration methods often rely on harsh and corrosive reagents like fuming nitric acid and sulfuric acid, which generate significant acidic waste. nih.gov Greener alternatives for the nitration of indoles are being actively developed. These include metal-free conditions using reagents like ammonium (B1175870) tetramethylnitrate in combination with trifluoroacetic anhydride, which acts as an electrophilic nitrating agent without the need for strong acids. nih.govrsc.org Another approach involves using solid acid catalysts or metal-modified montmorillonite (B579905) clays, which can be easily recovered and reused, minimizing waste. organic-chemistry.org The capture and utilization of waste nitrogen dioxide (NO₂) from industrial processes as a nitrating agent for aromatic compounds is also a promising sustainable strategy. acs.org

The construction of the indole nucleus itself can be approached through more sustainable methods. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are highly atom-economical. An innovative two-step reaction from anilines, glyoxal (B1671930) dimethyl acetal (B89532), formic acid, and isocyanides has been developed for indole synthesis that proceeds in ethanol (B145695) without a metal catalyst. rsc.org

Furthermore, the adoption of flow chemistry offers significant advantages over traditional batch processing. acs.orgnih.gov Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety (especially when handling hazardous reagents like nitrating agents or toxic gases like carbon monoxide), and easier scalability. galchimia.comresearchgate.net The synthesis of indoles via methods like the Fischer, Heumann, and Cadogan–Sundberg reactions have all been successfully adapted to flow conditions. acs.orggalchimia.com These technologies could be applied to produce this compound with reduced reaction times and waste generation. researchgate.net The use of microwave irradiation is another green technique that can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times. tandfonline.com

By integrating these advanced methodologies—such as safer nitrating agents, catalytic processes, and continuous flow manufacturing—the synthesis of this compound can be made significantly more sustainable and efficient. beilstein-journals.org

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-nitro-1H-indole-6-carbonitrile in laboratory settings?

- Methodological Answer : Laboratory synthesis typically involves sequential functionalization of the indole core. A plausible route includes:

- Step 1 : Nitration of 1H-indole-6-carbonitrile using a nitric acid/sulfuric acid mixture at controlled temperatures (0–5°C) to selectively introduce the nitro group at the 4-position.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Key Considerations : Monitor reaction progress using TLC and adjust stoichiometry to minimize di-nitration by-products. Analogous protocols for nitro-indole derivatives are validated in carbonitrile synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., nitro group deshielding effects) and confirm nitrile integration.

- IR Spectroscopy : Peaks at ~2240 cm (C≡N stretch) and ~1520/1350 cm (asymmetric/symmetric NO stretches) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion [M+H] and fragmentation patterns (e.g., loss of NO or CN groups).

- Cross-Validation : Compare data with structurally similar indole derivatives, such as 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile .

Q. What safety protocols are essential when handling nitro and nitrile groups in this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of nitro group-derived fumes or nitrile vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Emergency Measures : Neutralize spills with sodium bicarbonate (nitro compounds) or activated charcoal (nitriles).

- Storage : Keep in airtight containers under inert gas (N or Ar) at ≤4°C to prevent decomposition .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound be analyzed using graph set analysis?

- Methodological Answer :

- Crystallographic Data : Obtain single-crystal X-ray diffraction data. Use SHELXL for refinement to identify intermolecular interactions .

- Graph Set Theory : Apply Etter’s formalism to classify hydrogen bonds (e.g., D–H···A motifs). For example, nitro groups may act as acceptors, while indole NH serves as a donor.

- Software Tools : Mercury (CCDC) or CrystalExplorer for visualizing and quantifying hydrogen bond networks. Reference studies on nitro-indole analogs for pattern validation .

Q. What strategies resolve contradictions between crystallographic data and computational models for this compound?

- Methodological Answer :

- Iterative Refinement : Re-examine SHELX refinement parameters (e.g., displacement ellipsoids, occupancy ratios) to address outliers .

- Computational Validation : Perform DFT calculations (e.g., Gaussian or ORCA) to compare optimized geometries with crystallographic data. Adjust basis sets (e.g., B3LYP/6-31G**) for accuracy.

- Data Transparency : Archive raw diffraction data in repositories like CCDC or IUCr to enable peer validation, aligning with open-data principles .

Q. How to optimize reaction conditions to avoid by-products in its synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., FeCl) to identify optimal parameters.

- In Situ Monitoring : Use ReactIR or HPLC-MS to detect intermediates (e.g., di-nitrated species) and adjust reaction time.

- Green Chemistry : Replace hazardous solvents with ionic liquids or cyclopentyl methyl ether (CPME) to improve selectivity, as demonstrated in pyrimidinecarbonitrile syntheses .

Q. What are the challenges in determining the crystal structure using SHELX software?

- Methodological Answer :

- Data Quality : Ensure high-resolution (<1.0 Å) data to resolve disorder in nitro or nitrile groups.

- Twinning : Use TWINLAW in SHELXL to model twinned crystals, common in polar space groups.

- Hydrogen Atom Placement : For NH groups, refine with riding models or Fourier difference maps.

- Validation Tools : Check R, completeness, and ADDSYM alerts to avoid overfitting .

Q. How does the electronic effect of substituents influence the reactivity of the nitrile group?

- Methodological Answer :

- Electrophilicity : Nitro groups (electron-withdrawing) enhance nitrile reactivity toward nucleophiles (e.g., Grignard reagents).

- Kinetic Studies : Use Hammett plots to correlate substituent σ values with reaction rates in nucleophilic additions.

- Computational Insights : Calculate Fukui indices (NPA charges) to predict regioselectivity in derivatization reactions.

- Case Studies : Compare with 4-methoxy-1H-indole-3-carbonitrile, where electron-donating groups reduce nitrile reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.